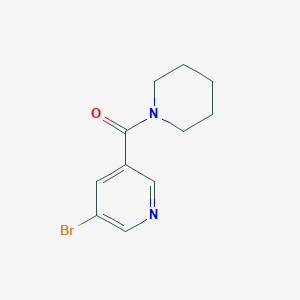

(5-Bromopyridin-3-YL)(piperidin-1-YL)methanone

Description

Properties

IUPAC Name |

(5-bromopyridin-3-yl)-piperidin-1-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrN2O/c12-10-6-9(7-13-8-10)11(15)14-4-2-1-3-5-14/h6-8H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOXWABQBCINGQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=O)C2=CC(=CN=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40598178 | |

| Record name | (5-Bromopyridin-3-yl)(piperidin-1-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40598178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

342013-82-5 | |

| Record name | (5-Bromopyridin-3-yl)(piperidin-1-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40598178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Structure Elucidation of (5-Bromopyridin-3-YL)(piperidin-1-YL)methanone

For Researchers, Scientists, and Drug Development Professionals

Introduction

(5-Bromopyridin-3-YL)(piperidin-1-YL)methanone is a heterocyclic compound featuring a brominated pyridine ring linked to a piperidine moiety via a ketone functional group. As a Senior Application Scientist, this guide provides a comprehensive, in-depth analysis of the methodologies and field-proven insights essential for the unambiguous structure elucidation of this molecule. We will delve into the core analytical techniques, explaining not just the "how" but the "why" behind each experimental choice, ensuring a self-validating and robust analytical workflow. This guide is designed to be a practical resource for researchers in drug discovery and development, offering detailed protocols and data interpretation strategies.

Molecular Overview

The structure of (5-Bromopyridin-3-YL)(piperidin-1-YL)methanone, with a molecular formula of C₁₁H₁₃BrN₂O and a molecular weight of approximately 269.14 g/mol , presents several key features for analytical interrogation.[1][2] These include the distinct electronic environment of the substituted pyridine ring, the conformational flexibility of the piperidine ring, and the characteristic carbonyl group. A thorough understanding of these features is paramount for accurate spectral interpretation.

A Multi-Technique Approach to Structure Elucidation

The definitive confirmation of a chemical structure requires a synergistic approach, integrating data from multiple analytical techniques. For (5-Bromopyridin-3-YL)(piperidin-1-YL)methanone, the primary methods of choice are Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. In certain cases, X-ray Crystallography can provide the ultimate proof of structure.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Connectivity

NMR spectroscopy is the cornerstone of molecular structure elucidation, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.[3] For a molecule like (5-Bromopyridin-3-YL)(piperidin-1-YL)methanone, a suite of 1D and 2D NMR experiments is essential.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum will reveal the number of unique proton environments and their neighboring protons through spin-spin coupling.

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| H-2' (Pyridine) | ~8.8 | Doublet | 1H |

| H-4' (Pyridine) | ~8.2 | Triplet | 1H |

| H-6' (Pyridine) | ~8.7 | Doublet | 1H |

| H-2, H-6 (Piperidine, axial) | ~3.6 | Triplet | 2H |

| H-2, H-6 (Piperidine, equatorial) | ~3.4 | Triplet | 2H |

| H-3, H-5 (Piperidine, axial) | ~1.6 | Multiplet | 2H |

| H-3, H-5 (Piperidine, equatorial) | ~1.7 | Multiplet | 2H |

| H-4 (Piperidine) | ~1.5 | Multiplet | 2H |

Note: Predicted chemical shifts are estimations and may vary based on solvent and experimental conditions.[4][5][6]

Predicted ¹³C NMR Spectral Data

The carbon NMR spectrum provides information on the number of unique carbon environments.

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C=O (Carbonyl) | ~168 |

| C-2' (Pyridine) | ~152 |

| C-3' (Pyridine) | ~135 |

| C-4' (Pyridine) | ~140 |

| C-5' (Pyridine) | ~120 |

| C-6' (Pyridine) | ~150 |

| C-2, C-6 (Piperidine) | ~45, ~48 |

| C-3, C-5 (Piperidine) | ~25, ~26 |

| C-4 (Piperidine) | ~24 |

Note: Predicted chemical shifts are estimations and can be influenced by solvent and temperature.[7][8] The prediction of chemical shifts for carbons bonded to bromine can sometimes be less accurate due to the heavy atom effect.[9]

2D NMR Spectroscopy: Assembling the Puzzle

2D NMR experiments are crucial for unambiguously assigning the proton and carbon signals and confirming the connectivity of the molecule.

-

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, allowing for the tracing of spin systems within the pyridine and piperidine rings.

-

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms, enabling the definitive assignment of carbon signals based on their attached protons.

-

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons over two to three bonds. This is particularly powerful for identifying the connection between the carbonyl carbon and the protons on both the pyridine and piperidine rings, thus confirming the overall structure.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve ~5-10 mg of (5-Bromopyridin-3-YL)(piperidin-1-YL)methanone in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

-

1D ¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum to assess sample purity and obtain initial information on proton chemical shifts and multiplicities.

-

1D ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum to identify the number of unique carbon environments.

-

2D COSY Acquisition: Run a standard COSY experiment to establish ¹H-¹H correlations.

-

2D HSQC Acquisition: Perform an HSQC experiment to determine ¹H-¹³C one-bond correlations.

-

2D HMBC Acquisition: Acquire an HMBC spectrum to establish long-range ¹H-¹³C correlations, which are critical for connecting the different fragments of the molecule.

Data Interpretation Workflow

Caption: Workflow for NMR-based structure elucidation.

II. Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation Pattern

Mass spectrometry provides the molecular weight of the compound and valuable structural information through the analysis of its fragmentation pattern.

Expected Mass Spectrum

-

Molecular Ion Peak (M⁺): Due to the presence of bromine, the molecular ion will appear as a characteristic doublet with a 1:1 intensity ratio, corresponding to the two isotopes ⁷⁹Br and ⁸¹Br. The expected m/z values for the molecular ions will be approximately 268 and 270.

-

Major Fragmentation Pathways:

-

Alpha-Cleavage: Cleavage of the C-C bond adjacent to the piperidine nitrogen is a common fragmentation pathway for N-acylpiperidines.[10] This can lead to the loss of the 5-bromopyridin-3-ylcarbonyl group.

-

Cleavage at the Amide Bond: Fragmentation can occur at the amide bond, leading to the formation of the 5-bromopyridin-3-ylcarbonyl cation (m/z ~184/186) and the piperidine radical cation.

-

Loss of Bromine: Loss of the bromine atom from the molecular ion or fragment ions is also a likely fragmentation pathway.[11]

-

Experimental Protocol: Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent such as methanol or acetonitrile.

-

Ionization: Utilize Electron Ionization (EI) for fragmentation analysis or Electrospray Ionization (ESI) for accurate mass determination of the molecular ion.[12][13]

-

Mass Analysis: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).

-

Tandem MS (MS/MS): If using ESI, perform MS/MS on the protonated molecular ion [M+H]⁺ to induce fragmentation and obtain structural information.[14]

Fragmentation Analysis Logic

Caption: Predicted major fragmentation pathways in EI-MS.

III. Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and simple technique for identifying the presence of key functional groups.

Characteristic IR Absorption Bands

| Functional Group | Characteristic Absorption (cm⁻¹) | Intensity |

| C=O (Amide) | ~1630 - 1680 | Strong |

| C-N (Amide) | ~1250 - 1350 | Medium |

| C-H (sp² - Pyridine) | ~3000 - 3100 | Medium |

| C-H (sp³ - Piperidine) | ~2850 - 2950 | Strong |

| C=C, C=N (Pyridine Ring) | ~1400 - 1600 | Medium-Strong |

| C-Br | ~500 - 600 | Medium |

Note: The exact position of the C=O stretch can be influenced by the electronic effects of the bromopyridine ring.[15][16][17][18][19]

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: The sample can be analyzed as a neat solid using an Attenuated Total Reflectance (ATR) accessory, or as a KBr pellet.

-

Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

IV. X-ray Crystallography: The Definitive Structure

For crystalline solids, single-crystal X-ray diffraction provides an unambiguous determination of the three-dimensional molecular structure, including bond lengths, bond angles, and stereochemistry.

Experimental Protocol: X-ray Crystallography

-

Crystal Growth: Grow single crystals of (5-Bromopyridin-3-YL)(piperidin-1-YL)methanone of suitable size and quality. This is often the most challenging step and may require screening of various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

-

Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using a single-crystal X-ray diffractometer.

-

Structure Solution and Refinement: Process the diffraction data and solve the crystal structure using appropriate software packages. The resulting electron density map will reveal the positions of all atoms in the molecule.

Conclusion: A Self-Validating Approach

The structure elucidation of (5-Bromopyridin-3-YL)(piperidin-1-YL)methanone is a prime example of the necessity for a multi-faceted analytical approach. By integrating the connectivity information from NMR, the molecular weight and fragmentation data from MS, and the functional group identification from IR, a confident structural assignment can be made. Each technique provides a piece of the puzzle, and their collective agreement forms a self-validating system, ensuring the scientific integrity of the final structure. For absolute confirmation, particularly in the context of regulatory submissions or the establishment of reference standards, single-crystal X-ray crystallography remains the gold standard. This guide provides the foundational knowledge and practical protocols for researchers to confidently and accurately elucidate the structure of this and similar novel chemical entities.

References

-

Banfi, D., & Patiny, L. (2008). : Resurrecting and processing NMR spectra on-line. Chimia, 62(4), 280-281. Available at: [Link]

-

de Souza, J. S., et al. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. Rapid Communications in Mass Spectrometry, 32(15), 1247-1256. Available at: [Link]

-

Ramalingam, S., et al. (2010). FT-IR and FT-Raman vibrational spectra and molecular structure investigation of nicotinamide: a combined experimental and theoretical study. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 75(5), 1552-1558. Available at: [Link]

-

Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

The University of Liverpool Repository. (n.d.). PREDICTION OF ¹H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. Retrieved from [Link]

-

El-Gazzar, A. B. A., et al. (2009). Synthesis, Biological activity and Mass Spectral Fragmentation Patterns of some New Fused Phthalazine-1,4-dione Derivatives. AFINIDAD, 66(540), 145-153. Available at: [Link]

-

Chemistry Stack Exchange. (2015, August 6). Calculated 13C NMR Shifts of brominated Carbons. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

Guan, Y., et al. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites, 14(5), 282. Available at: [Link]

-

Universidad de Granada. (n.d.). NMR spectroscopy study of new imidamide derivatives as nitric oxide synthase inhibitors. Retrieved from [Link]

-

YouTube. (2021, December 6). Exercise 16.7 - Predicting Chemical Shifts in an 1H-NMR Spectrum. Retrieved from [Link]

-

National Center for Biotechnology Information. (2024). DFT Approach for Predicting 13C NMR Shifts of Atoms Directly Coordinated to Pt: Scopes and Limitations. Magnetochemistry, 10(1), 1. Available at: [Link]

-

YouTube. (2017, November 28). How to predict the 13C NMR spectrum of a compound. Retrieved from [Link]

-

Bulgarian Chemical Communications. (2021). Prediction of 1H-NMR shifts with Ambit-HNMR software. Retrieved from [Link]

-

Prasain, J. (2010, January 22). Ion fragmentation of small molecules in mass spectrometry. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary Material. Retrieved from [Link]

-

Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]

-

ResearchGate. (n.d.). Plots of FTIR intensity for amide C=O stretching band (1658 cm –1 ) and.... Retrieved from [Link]

-

Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Synthesis of amides directly from carboxylic acids and hydrazines - Supporting Information. Retrieved from [Link]

-

ACD/Labs. (n.d.). NMR Prediction. Retrieved from [Link]

-

Lead Sciences. (n.d.). (5-Bromopyridin-3-yl)(morpholino)methanone. Retrieved from [Link]

-

Lead Sciences. (n.d.). (3-Bromo-5-fluorophenyl)(piperidin-1-yl)methanone. Retrieved from [Link]

-

Semantic Scholar. (n.d.). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Retrieved from [Link]

Sources

- 1. 342013-82-5|(5-Bromopyridin-3-yl)(piperidin-1-yl)methanone|BLD Pharm [bldpharm.com]

- 2. labcompare.com [labcompare.com]

- 3. digibug.ugr.es [digibug.ugr.es]

- 4. Visualizer loader [nmrdb.org]

- 5. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]

- 6. youtube.com [youtube.com]

- 7. youtube.com [youtube.com]

- 8. acdlabs.com [acdlabs.com]

- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. raco.cat [raco.cat]

- 12. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. 1266227-13-7|N-(5-Bromopyridin-3-yl)-3-methylbutanamide|BLD Pharm [bldpharm.com]

- 14. uab.edu [uab.edu]

- 15. researchgate.net [researchgate.net]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. uanlch.vscht.cz [uanlch.vscht.cz]

- 18. researchgate.net [researchgate.net]

- 19. Interpreting Infrared Spectra - Specac Ltd [specac.com]

An In-Depth Technical Guide to (5-Bromopyridin-3-YL)(piperidin-1-YL)methanone (CAS Number: 342013-82-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Privileged Scaffold in Modern Medicinal Chemistry

(5-Bromopyridin-3-YL)(piperidin-1-YL)methanone is a synthetic compound that merges two highly significant pharmacophores in drug discovery: the bromopyridine and the piperidine moieties. The piperidine ring is a ubiquitous structural motif found in a vast array of clinically approved drugs, valued for its ability to enhance physicochemical properties such as solubility and lipophilicity, thereby improving pharmacokinetic profiles (ADME) and often reducing toxicity.[1] Its conformational flexibility allows it to adapt to the steric demands of biological targets.[1] The pyridine ring, a core component of essential biomolecules like NADP and vitamins B3 and B6, is also a privileged scaffold in medicinal chemistry, appearing in numerous pharmaceuticals.[1]

The strategic placement of a bromine atom on the pyridine ring offers a valuable synthetic handle for further molecular elaboration through various cross-coupling reactions, such as Suzuki-Miyaura or Sonogashira couplings. This allows for the generation of diverse chemical libraries for screening and lead optimization.[2][3] The amide linkage connecting these two fragments is one of the most stable and prevalent bonds in pharmaceutical products, contributing to the overall stability of the molecule.[4] Consequently, (5-Bromopyridin-3-YL)(piperidin-1-YL)methanone represents a versatile building block and a potential lead compound for the development of novel therapeutics targeting a wide range of diseases, including cancer, central nervous system (CNS) disorders, and infectious diseases.[1]

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of (5-Bromopyridin-3-YL)(piperidin-1-YL)methanone is essential for its application in research and development. The following table summarizes its key identifiers and properties.

| Property | Value |

| CAS Number | 342013-82-5 |

| Molecular Formula | C₁₁H₁₃BrN₂O |

| Molecular Weight | 269.14 g/mol |

| MDL Number | MFCD01788377 |

| SMILES Code | O=C(C1=CC(Br)=CN=C1)N2CCCCC2 |

| Storage | Sealed in dry, room temperature |

Synthesis and Purification: A Step-by-Step Protocol with Mechanistic Insights

The synthesis of (5-Bromopyridin-3-YL)(piperidin-1-YL)methanone is typically achieved through an amide coupling reaction between a 5-bromonicotinic acid derivative and piperidine. The most common and efficient method involves the conversion of the carboxylic acid to a more reactive acyl chloride, followed by nucleophilic acyl substitution by piperidine.

Overall Synthetic Scheme

Caption: Synthetic workflow for (5-Bromopyridin-3-YL)(piperidin-1-YL)methanone.

Detailed Experimental Protocol

Step 1: Synthesis of 5-Bromonicotinoyl Chloride

-

Rationale: The conversion of the carboxylic acid to an acyl chloride significantly increases the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack by the amine in the subsequent step. Thionyl chloride is a common and effective reagent for this transformation.[2]

-

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 5-bromonicotinic acid (1 equivalent) in an excess of thionyl chloride (SOCl₂).

-

Heat the reaction mixture to reflux and maintain for 2-3 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.

-

After the reaction is complete, remove the excess thionyl chloride under reduced pressure. The resulting crystalline residue is 5-bromonicotinoyl chloride hydrochloride, which can be used directly in the next step.

-

Step 2: Synthesis of (5-Bromopyridin-3-YL)(piperidin-1-YL)methanone

-

Rationale: This is a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of piperidine attacks the electrophilic carbonyl carbon of 5-bromonicotinoyl chloride. A base, such as triethylamine, is added to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.

-

Procedure:

-

Suspend the crude 5-bromonicotinoyl chloride hydrochloride (1 equivalent) in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the mixture to 0°C using an ice bath.

-

Slowly add a solution of piperidine (1.1 equivalents) and triethylamine (1.2 equivalents) in anhydrous DCM to the cooled suspension with vigorous stirring.

-

Allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours, or until thin-layer chromatography (TLC) indicates the complete consumption of the starting material.

-

Upon completion, quench the reaction by adding water. Separate the organic layer, and wash it sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification Protocol: Column Chromatography

-

Rationale: Column chromatography is a standard and effective method for purifying organic compounds based on their differential adsorption to a stationary phase.

-

Procedure:

-

Prepare a silica gel slurry in a non-polar solvent (e.g., hexane or heptane) and pack it into a glass column.

-

Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.

-

Carefully load the adsorbed product onto the top of the prepared column.

-

Elute the column with a gradient of ethyl acetate in hexane (or heptane), starting with a low polarity mixture and gradually increasing the polarity.

-

Collect the fractions and monitor them by TLC.

-

Combine the fractions containing the pure product and evaporate the solvent under reduced pressure to yield (5-Bromopyridin-3-YL)(piperidin-1-YL)methanone as a solid.

-

Characterization

The identity and purity of the synthesized (5-Bromopyridin-3-YL)(piperidin-1-YL)methanone should be confirmed by standard analytical techniques.

| Analytical Technique | Expected Observations |

| ¹H NMR | Aromatic protons on the pyridine ring, and aliphatic protons of the piperidine ring. The chemical shifts of the piperidine protons will be influenced by the electron-withdrawing effect of the carbonyl group. |

| ¹³C NMR | Signals corresponding to the carbonyl carbon, the carbons of the pyridine ring (with the carbon attached to bromine showing a characteristic shift), and the carbons of the piperidine ring. |

| Mass Spectrometry (MS) | The molecular ion peak corresponding to the molecular weight of the compound (269.14 for C₁₁H₁₃BrN₂O), along with a characteristic isotopic pattern due to the presence of bromine. |

| Infrared (IR) Spectroscopy | A strong absorption band corresponding to the C=O stretching vibration of the amide group, typically in the range of 1630-1680 cm⁻¹. |

Potential Applications and Biological Activity: A Landscape of Possibilities

While specific biological data for (5-Bromopyridin-3-YL)(piperidin-1-YL)methanone is not extensively published, the well-established pharmacological importance of its constituent moieties allows for informed speculation on its potential applications.

Caption: Potential therapeutic applications based on structural motifs.

-

Central Nervous System (CNS) Disorders: Numerous N-benzoylpiperidine and related derivatives have been investigated as acetylcholinesterase (AChE) inhibitors for the treatment of Alzheimer's disease.[5][6][7] Additionally, piperidine-amide structures are known to interact with dopamine (D₂) and serotonin (5-HT) receptors, making them promising candidates for the development of novel antipsychotics.[8] The specific substitution pattern of the target molecule warrants its investigation in these therapeutic areas.

-

Oncology: The piperidine scaffold is a cornerstone in the design of various anticancer agents.[9] Its ability to be readily functionalized allows for the fine-tuning of interactions with various cancer-related targets. The bromopyridine moiety provides a reactive site for the introduction of other functionalities that could enhance anti-tumor activity.

-

Infectious Diseases: Nicotinamide and its derivatives have been reported to possess antimicrobial and antifungal activities.[10][11] The combination of this moiety with the piperidine ring could lead to compounds with improved efficacy and a broader spectrum of activity against various pathogens.

-

Beyond Rule-of-5 (bRo5) Chemical Space: While the target molecule itself falls within the "Rule of 5," its core structure is a valuable starting point for the synthesis of more complex molecules that venture into the "beyond Rule-of-5" (bRo5) chemical space.[12][13] This is particularly relevant for targeting challenging protein-protein interactions.

Safety and Handling

As a Senior Application Scientist, ensuring the safe handling of all chemical compounds is paramount. The following protocols are based on the known hazards of similar brominated pyridines and piperidine amides.

Hazard Identification:

-

Warning: May be harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.

Recommended Handling Procedures:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.

-

Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Spill Response: In case of a spill, avoid generating dust. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.

-

Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

Conclusion

(5-Bromopyridin-3-YL)(piperidin-1-YL)methanone is a compound of significant interest due to its strategic combination of pharmacologically relevant scaffolds. Its straightforward synthesis and the presence of a synthetically versatile bromine handle make it an invaluable tool for medicinal chemists and drug discovery professionals. While its specific biological activities are yet to be fully elucidated, the extensive precedent for the therapeutic applications of its constituent moieties strongly suggests its potential in the development of novel treatments for a range of human diseases. This guide provides a solid foundation for researchers to safely synthesize, handle, and explore the full potential of this promising molecule.

References

-

Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. Available at: [Link]

-

Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. PubMed Central. Available at: [Link]

- Hsd17b13 inhibitors and/or degraders. Google Patents.

-

Design, synthesis and biological activities of piperidine-spirooxadiazole derivatives as α7 nicotinic receptor antagonists. PubMed. Available at: [Link]

- Process for resolving chiral piperidine alcohol and process for synthesis of pyrazolo[1,5-a] pyrimidine derivatives using same. Google Patents.

-

5-Bromonicotinamide. PubChem. Available at: [Link]

-

Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters. Available at: [Link]

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PubMed Central. Available at: [Link]

-

Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies. Available at: [Link]

-

Chemical Space bRo5 - Macrocyclics, PROTACs & More. Cambridge Healthtech Institute. Available at: [Link]

-

Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles. MDPI. Available at: [Link]

-

synthesis of novel n-benzyl substituted piperidine amides of 1h-indole-5-carboxylic acid as potential inhibitors of cholinesterases. ResearchGate. Available at: [Link]

-

Synthesis and pharmacological evaluation of piperidine (piperazine)-amide substituted derivatives as multi-target antipsychotics. PubMed. Available at: [Link]

-

Synthesis and biological evaluation of nicotinamide derivatives with a diarylamine-modified scaffold as succinate dehydrogenase inhibitors. PubMed Central. Available at: [Link]

-

A comparative molecular field analysis study of N-benzylpiperidines as acetylcholinesterase inhibitors. ChEMBL. Available at: [Link]

-

Synthesis of some piperazine/piperidine amides of chromone-2- carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors. ACG Publications. Available at: [Link]

-

Pharmacological screening of synthetic piperidine derivatives. DUT Open Scholar. Available at: [Link]

-

Use of piperidine-1-sulphenyl chloride as a sulphur-transfer reagent in reactions with diamines: the preparation of sulphur–nitrogen heterocycles. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]

-

(PDF) Antimicrobial and antioxidant activities of piperidine derivatives. ResearchGate. Available at: [Link]

-

Taking on bRo5 Compounds. Tablets & Capsules. Available at: [Link]

-

Synthesis of novel N-benzyl substituted piperidine amides of 1H-indole-5-carboxylicacid as potential inhibitors of cholinesterases. ResearchGate. Available at: [Link]

-

Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. Available at: [Link]

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. Available at: [Link]

-

One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines. MDPI. Available at: [Link]

-

Amide Coupling Reaction for the Synthesis of Bispyridine-based Ligands and Their Complexation to Platinum as Dinuclear Anticancer Agents. PubMed Central. Available at: [Link]

-

The significance of chirality in contemporary drug discovery-a mini review. RSC Publishing. Available at: [Link]

-

Benzoyl piperidine. Organic Syntheses Procedure. Available at: [Link]

-

Synthesis of 5-benzyl-5-((5-nitropyridin-3yl)methyl)- 1,3,5-dithiazinan-5-ium through one-pot reactions, characterization and study as a corrosion retardant in high salinity oil fields. Research Square. Available at: [Link]

-

Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. PubMed. Available at: [Link]

-

Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio. RSC Publishing. Available at: [Link]

-

Scheme 1. General strategy for the synthesis of piperidine derivatives.... ResearchGate. Available at: [Link]

-

Synthesis and SAR studies of 3-phenoxypropyl piperidine analogues as ORL1 (NOP) receptor agonists. ResearchGate. Available at: [Link]

Sources

- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. CAS # 39620-02-5, 5-Bromonicotinoyl chloride - chemBlink [chemblink.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. growingscience.com [growingscience.com]

- 5. Document: A comparative molecular field analysis study of N-benzylpiperidines as acetylcholinesterase inhibitors. (CHEMBL1129655) - ChEMBL [ebi.ac.uk]

- 6. researchgate.net [researchgate.net]

- 7. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and pharmacological evaluation of piperidine (piperazine)-amide substituted derivatives as multi-target antipsychotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles | MDPI [mdpi.com]

- 11. Synthesis and biological evaluation of nicotinamide derivatives with a diarylamine-modified scaffold as succinate dehydrogenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Chemical Space bRo5 - Macrocyclics, PROTACs & More | April 20-21, 2022 [drugdiscoverychemistry.com]

- 13. tabletscapsules.com [tabletscapsules.com]

Physical and chemical properties of (5-Bromopyridin-3-YL)(piperidin-1-YL)methanone

This document serves as a comprehensive technical resource for researchers, chemists, and professionals in drug development on the physical and chemical properties of (5-Bromopyridin-3-YL)(piperidin-1-YL)methanone. It provides a detailed examination of its synthesis, characterization, and potential applications, grounded in established scientific principles and data.

Core Compound Identification

(5-Bromopyridin-3-YL)(piperidin-1-YL)methanone is a heterocyclic compound featuring a pyridine ring substituted with a bromine atom and a piperidinylmethanone group. This structure offers multiple sites for chemical modification, making it a valuable intermediate in synthetic chemistry.

Table 1: Key Identifiers

| Property | Value |

| CAS Number | 342013-82-5[1][2] |

| Molecular Formula | C₁₁H₁₃BrN₂O[1][3] |

| Molecular Weight | 269.14 g/mol [1] |

| Canonical SMILES | O=C(C1=CC(Br)=CN=C1)N2CCCCC2[1] |

Physicochemical Properties

A thorough understanding of the physicochemical properties is essential for the effective handling, storage, and application of this compound in a laboratory setting.

Table 2: Physical and Chemical Properties

| Property | Value |

| Appearance | Solid |

| Purity | ≥95%[2][3] |

| Storage Conditions | Room temperature, sealed in a dry environment[1][4] |

Synthesis and Mechanistic Insights

The synthesis of (5-Bromopyridin-3-YL)(piperidin-1-YL)methanone is typically achieved through the amidation of a 5-bromonicotinic acid derivative with piperidine. This reaction is a cornerstone of medicinal chemistry, allowing for the formation of a stable amide bond.

Synthetic Workflow Diagram

Caption: Generalized synthetic pathway for (5-Bromopyridin-3-YL)(piperidin-1-YL)methanone.

Experimental Protocol: Synthesis

-

Activation of 5-Bromonicotinic Acid: 5-Bromonicotinic acid is converted to a more reactive acyl donor. A common method is the formation of the acyl chloride using thionyl chloride or oxalyl chloride. Alternatively, peptide coupling reagents can be employed to form an activated ester.

-

Amidation Reaction: The activated 5-bromonicotinic acid derivative is then reacted with piperidine in a suitable aprotic solvent, such as dichloromethane or tetrahydrofuran. A non-nucleophilic base, like triethylamine or diisopropylethylamine, is often added to scavenge the acidic byproduct (e.g., HCl).

-

Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to ensure completion.

-

Work-up and Purification: Upon completion, the reaction mixture is typically washed with an aqueous solution to remove excess reagents and salts. The organic layer is then dried and concentrated. The crude product is purified by column chromatography on silica gel to yield the final product.

Spectroscopic Characterization

The structural integrity and purity of the synthesized compound are confirmed through various spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the connectivity of atoms and the overall structure of the molecule.

-

Mass Spectrometry (MS): Mass spectrometry provides the molecular weight of the compound, and the isotopic pattern of bromine (¹⁹Br and ⁸¹Br) serves as a characteristic signature.

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups, particularly the amide carbonyl (C=O) stretch.

Applications in Research and Development

(5-Bromopyridin-3-YL)(piperidin-1-YL)methanone is a valuable building block in medicinal chemistry and drug discovery. The pyridine and piperidine scaffolds are prevalent in many biologically active compounds. The bromine atom provides a reactive handle for further chemical modifications, such as cross-coupling reactions, enabling the synthesis of a diverse library of compounds for biological screening.

Logical Flow: From Building Block to Drug Candidate

Caption: Role of the title compound in a typical drug discovery pipeline.

Safety and Handling

As with all chemical reagents, proper safety protocols must be followed when handling (5-Bromopyridin-3-YL)(piperidin-1-YL)methanone.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

-

Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.

-

Hazard Statements: Based on related structures, this compound may be harmful if swallowed or in contact with skin, and may cause skin and eye irritation.[1][5][6]

-

Precautionary Statements: Avoid breathing dust. Wash hands thoroughly after handling.[5][7][8]

For comprehensive safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

References

-

(5-Bromopyridin-3-YL)(piperidin-1-YL)methanone - Aladdin Scientific Corporation. (n.d.). Retrieved January 27, 2026, from [Link]

-

(5-Bromopyridin-3-YL)(piperidin-1-YL)methanone - CAS:342013-82-5 - Jiangsu Ark Xenon Material Technology Co., Ltd. (n.d.). Retrieved January 27, 2026, from [Link]

-

(5-Bromopyridin-3-yl)(piperidin-1-yl)methanone - MySkinRecipes. (n.d.). Retrieved January 27, 2026, from [Link]

Sources

- 1. 342013-82-5|(5-Bromopyridin-3-yl)(piperidin-1-yl)methanone|BLD Pharm [bldpharm.com]

- 2. (5-Bromopyridin-3-YL)(piperidin-1-YL)methanone - CAS:342013-82-5 - 江苏氩氪氙材料科技有限公司 [js-akx.com]

- 3. labcompare.com [labcompare.com]

- 4. (5-Bromopyridin-3-yl)(piperidin-1-yl)methanone [myskinrecipes.com]

- 5. echemi.com [echemi.com]

- 6. 1017782-91-0|(5-Bromopyridin-3-yl)(piperazin-1-yl)methanone|BLD Pharm [bldpharm.com]

- 7. fishersci.com [fishersci.com]

- 8. fishersci.ca [fishersci.ca]

An In-Depth Technical Guide to (5-Bromopyridin-3-YL)(piperidin-1-YL)methanone: A Key Building Block in Modern Drug Discovery

This technical guide provides a comprehensive overview of (5-Bromopyridin-3-YL)(piperidin-1-YL)methanone, a heterocyclic compound of significant interest to researchers and professionals in the fields of medicinal chemistry and drug development. We will delve into its chemical properties, a validated synthetic protocol, and its potential applications as a scaffold in the design of novel therapeutic agents.

Core Molecular Attributes

(5-Bromopyridin-3-YL)(piperidin-1-YL)methanone is a substituted pyridine derivative containing a piperidine moiety linked via an amide bond. This unique combination of a halogenated aromatic system and a saturated heterocycle makes it a versatile building block in organic synthesis.

Physicochemical Properties

A summary of the key physicochemical properties of (5-Bromopyridin-3-YL)(piperidin-1-YL)methanone is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₃BrN₂O | [1] |

| Molecular Weight | 269.14 g/mol | [1] |

| CAS Number | 342013-82-5 | [1] |

| Purity | ≥95% | |

| Storage | Sealed in a dry place at room temperature. | [1] |

Synthesis and Mechanism

The synthesis of (5-Bromopyridin-3-YL)(piperidin-1-YL)methanone is typically achieved through a standard amide coupling reaction. This involves the reaction of a 5-bromonicotinic acid derivative with piperidine. The rationale behind this approach lies in the robust and high-yielding nature of amide bond formation, a cornerstone of medicinal chemistry.

Proposed Synthetic Workflow

The following diagram illustrates a plausible and efficient synthetic route to the target compound.

Caption: Proposed synthetic pathway for (5-Bromopyridin-3-YL)(piperidin-1-YL)methanone.

Detailed Experimental Protocol

Materials:

-

5-Bromonicotinic acid

-

Thionyl chloride (SOCl₂) or other activating agent (e.g., HATU, HOBt)

-

Piperidine

-

Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

-

Triethylamine (TEA) or other non-nucleophilic base

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Activation of the Carboxylic Acid: To a solution of 5-bromonicotinic acid in anhydrous DCM, add thionyl chloride dropwise at 0 °C. Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC). Remove the excess thionyl chloride under reduced pressure to obtain the crude 5-bromonicotinoyl chloride.

-

Amide Coupling: Dissolve the crude acyl chloride in anhydrous DCM and cool to 0 °C. In a separate flask, prepare a solution of piperidine and triethylamine in anhydrous DCM. Add the piperidine solution dropwise to the acyl chloride solution. Allow the reaction to warm to room temperature and stir until completion.

-

Work-up and Purification: Quench the reaction with water. Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate solution and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure (5-Bromopyridin-3-YL)(piperidin-1-YL)methanone.

Applications in Drug Discovery

The structural motifs present in (5-Bromopyridin-3-YL)(piperidin-1-YL)methanone are of significant interest in medicinal chemistry. The pyridine ring is a common feature in many FDA-approved drugs, valued for its ability to engage in hydrogen bonding and its overall metabolic stability.[2] Similarly, the piperidine scaffold is a privileged structure in drug design, often imparting favorable pharmacokinetic properties and providing a three-dimensional framework for interaction with biological targets.[3][4][5]

The presence of the bromine atom on the pyridine ring offers a handle for further synthetic elaboration through various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the generation of diverse chemical libraries for high-throughput screening.

Potential Therapeutic Areas

Derivatives of this compound could be investigated for a range of therapeutic applications, including but not limited to:

-

Oncology: Many kinase inhibitors and other anti-cancer agents incorporate pyridine and piperidine rings.[6]

-

Central Nervous System (CNS) Disorders: The piperidine moiety is a common feature in drugs targeting CNS receptors.[3]

-

Infectious Diseases: The pyridine nucleus is a key component of several antibacterial and antiviral drugs.[2]

Safety and Handling

(5-Bromopyridin-3-YL)(piperidin-1-YL)methanone should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood.

Hazard Identification

The compound is associated with the following GHS hazard statements:

-

H302: Harmful if swallowed.[1]

-

H312: Harmful in contact with skin.[1]

-

H315: Causes skin irritation.[1]

-

H319: Causes serious eye irritation.[1]

-

H332: Harmful if inhaled.[1]

-

H335: May cause respiratory irritation.[1]

Recommended Protective Measures

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, a lab coat, and safety glasses or goggles.

-

Handling: Avoid inhalation of dust or vapors.[7] Avoid contact with skin and eyes.[7]

-

Storage: Store in a tightly sealed container in a dry, well-ventilated area.

In case of exposure, follow standard first-aid procedures and seek medical attention.

Conclusion

(5-Bromopyridin-3-YL)(piperidin-1-YL)methanone is a valuable and versatile building block for the synthesis of novel compounds with potential therapeutic applications. Its straightforward synthesis and the presence of key pharmacophoric features make it an attractive starting point for drug discovery programs. Proper handling and adherence to safety protocols are essential when working with this compound.

References

-

Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. [Link]

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]

-

Pharmacological Applications of Piperidine Derivatives. Encyclopedia.pub. [Link]

-

Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. PMC - NIH. [Link]

Sources

- 1. 342013-82-5|(5-Bromopyridin-3-yl)(piperidin-1-yl)methanone|BLD Pharm [bldpharm.com]

- 2. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications [mdpi.com]

- 6. encyclopedia.pub [encyclopedia.pub]

- 7. echemi.com [echemi.com]

Spectral data for (5-Bromopyridin-3-YL)(piperidin-1-YL)methanone (NMR, MS, IR)

An In-Depth Technical Guide to the Spectral Analysis of (5-Bromopyridin-3-YL)(piperidin-1-YL)methanone

This guide provides a comprehensive analysis of the spectral data for (5-Bromopyridin-3-YL)(piperidin-1-YL)methanone. The content herein is curated for researchers, scientists, and professionals in drug development, offering a detailed exploration of Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy as applied to this compound. This document synthesizes technical accuracy with field-proven insights, emphasizing the causality behind experimental choices and the self-validating nature of the described protocols.

Introduction to (5-Bromopyridin-3-YL)(piperidin-1-YL)methanone

(5-Bromopyridin-3-YL)(piperidin-1-YL)methanone, with the chemical formula C₁₁H₁₃BrN₂O and a molecular weight of approximately 269.14 g/mol , is a compound of significant interest in contemporary chemical research.[1] The molecular architecture, featuring a brominated pyridine ring linked to a piperidine moiety via an amide bond, presents a unique electronic and steric profile. Understanding its spectral characteristics is fundamental for its unambiguous identification, purity assessment, and the elucidation of its behavior in various chemical and biological systems.

Chemical Structure:

Caption: Molecular structure of (5-Bromopyridin-3-YL)(piperidin-1-YL)methanone.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled technique for the structural elucidation of organic molecules in solution.[2][3][4] It operates on the principle that atomic nuclei with a non-zero spin, when placed in a magnetic field, can absorb and re-emit electromagnetic radiation at a specific frequency.[4][5] This provides profound insights into the molecular structure and connectivity.

¹H NMR Spectroscopy: Predicted Data and Interpretation

Proton NMR provides detailed information about the chemical environment, connectivity, and number of hydrogen atoms in a molecule.

Experimental Protocol:

-

Sample Preparation: A solution is prepared by dissolving 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). The choice of solvent is crucial to avoid obscuring analyte signals.

-

Instrumentation: Data acquisition is performed on a high-resolution NMR spectrometer, typically operating at a frequency of 400 MHz or higher to ensure adequate signal dispersion.

-

Data Acquisition: A standard one-dimensional proton pulse sequence is utilized. Key parameters include a sufficient number of scans for a good signal-to-noise ratio and a relaxation delay of 1-2 seconds to allow for full magnetization recovery between pulses, ensuring accurate signal integration.

-

Data Processing: The raw data (Free Induction Decay) is subjected to Fourier transformation, followed by phase and baseline correction. Chemical shifts are referenced to the residual solvent peak.

Predicted ¹H NMR Data:

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration | Rationale for Prediction |

| Pyridine H-2, H-6 | 8.6 - 8.9 | Doublet / Singlet | 2H | These protons are adjacent to the electronegative nitrogen atom, causing significant deshielding and a downfield shift. |

| Pyridine H-4 | 8.0 - 8.3 | Singlet / Triplet | 1H | Positioned between two electron-withdrawing groups (carbonyl and bromine), leading to a downfield chemical shift. |

| Piperidine CH₂ (α to N) | 3.5 - 3.8 | Broad Triplet | 4H | Protons on the carbons directly attached to the amide nitrogen are deshielded. Broadening is often observed due to restricted rotation around the amide C-N bond. |

| Piperidine CH₂ (β, γ to N) | 1.5 - 1.9 | Multiplet | 6H | These aliphatic protons are in a more shielded environment, resulting in overlapping signals in the upfield region of the spectrum. |

¹³C NMR Spectroscopy: Predicted Data and Interpretation

Carbon-13 NMR spectroscopy provides information on the number and types of carbon atoms within a molecule.

Experimental Protocol:

-

Sample Preparation: The same sample prepared for ¹H NMR can be used, although a higher concentration (20-50 mg) may be beneficial for improving the signal-to-noise ratio, given the low natural abundance of ¹³C.

-

Instrumentation: The spectrum is acquired on the same NMR spectrometer.

-

Data Acquisition: A standard proton-decoupled pulse sequence is employed to simplify the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom. A greater number of scans is required compared to ¹H NMR.

-

Data Processing: Similar processing steps as for ¹H NMR are applied.

Predicted ¹³C NMR Data:

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |

| Amide Carbonyl (C=O) | 168 - 172 | The carbonyl carbon of an amide typically resonates in this downfield region.[6] |

| Pyridine C-2, C-6 | 148 - 152 | Carbons adjacent to the heterocyclic nitrogen are significantly deshielded. |

| Pyridine C-4 | 137 - 141 | Aromatic carbon influenced by the surrounding substituents. |

| Pyridine C-3 | 133 - 136 | The carbon atom to which the carbonyl group is attached. |

| Pyridine C-5 (C-Br) | 118 - 122 | The carbon atom bonded to bromine is expected to be shielded relative to other pyridine carbons. |

| Piperidine C (α to N) | 42 - 48 | Aliphatic carbons directly bonded to the amide nitrogen. Two distinct signals may appear due to slow rotation around the amide bond. |

| Piperidine C (β to N) | 25 - 28 | Shielded aliphatic carbons. |

| Piperidine C (γ to N) | 23 - 26 | The most shielded carbon in the piperidine ring. |

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound.[7]

Experimental Protocol (Electrospray Ionization - ESI):

-

Sample Preparation: A dilute solution of the compound (e.g., 1 µg/mL) is prepared in a suitable solvent such as methanol or acetonitrile.

-

Ionization: The sample solution is introduced into an ESI source.[8] ESI is a "soft" ionization technique that typically generates protonated molecules ([M+H]⁺) with minimal fragmentation.[9]

-

Mass Analysis: The generated ions are guided into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer) which separates them based on their m/z ratio.

-

Detection: Ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

Caption: A generalized workflow for ESI-MS analysis.

Predicted Mass Spectrum Data:

-

Molecular Ion Peak: The most crucial piece of information is the molecular weight. For (5-Bromopyridin-3-YL)(piperidin-1-YL)methanone, the protonated molecule [M+H]⁺ is expected. Due to the presence of bromine, which has two stable isotopes (⁷⁹Br and ⁸¹Br) in nearly a 1:1 natural abundance, the molecular ion will appear as a pair of peaks of almost equal intensity, separated by 2 m/z units. This isotopic signature is a definitive indicator of the presence of a single bromine atom.

-

Predicted m/z values:

-

[C₁₁H₁₃⁷⁹BrN₂O + H]⁺ ≈ 285.0

-

[C₁₁H₁₃⁸¹BrN₂O + H]⁺ ≈ 287.0

-

-

Fragmentation Pattern: Tandem MS (MS/MS) experiments would likely reveal characteristic fragmentation patterns. Common fragmentation pathways for such molecules include the cleavage of the amide bond, leading to fragments corresponding to the bromopyridine carbonyl cation and the piperidine ring.[9][10]

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[11][12][13]

Experimental Protocol (Attenuated Total Reflectance - ATR):

-

Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal. This method requires minimal sample preparation.

-

Data Acquisition: The IR spectrum is recorded using an FTIR spectrometer, typically scanning from 4000 cm⁻¹ to 400 cm⁻¹.

-

Background Correction: A background spectrum of the clean, empty ATR crystal is recorded and automatically subtracted from the sample spectrum to eliminate interference from atmospheric CO₂ and water vapor.

Predicted IR Absorption Data:

| Vibrational Mode | Predicted Absorption Range (cm⁻¹) | Intensity | Functional Group |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium | Pyridine Ring C-H[14][15] |

| C-H Stretch (Aliphatic) | 2850 - 2950 | Medium-Strong | Piperidine Ring C-H[14] |

| C=O Stretch (Amide I) | 1630 - 1680 | Strong | Tertiary Amide[14][16] |

| C=C/C=N Stretch (Aromatic) | 1400 - 1600 | Medium-Strong | Pyridine Ring[15] |

| C-N Stretch | 1200 - 1350 | Medium | Amide and Piperidine |

The presence of a strong absorption band in the 1630-1680 cm⁻¹ region is highly characteristic of the amide carbonyl group.[16] The aromatic C-H stretches above 3000 cm⁻¹ and aliphatic C-H stretches below 3000 cm⁻¹ help to confirm the presence of both the pyridine and piperidine moieties.[15]

References

-

Principles and Applications of Nuclear Magnetic Resonance (NMR) Spectroscopy in Analytical Chemistry. Longdom Publishing. Available at: [Link]

-

Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. Available at: [Link]

-

IR Absorption Table. University of Colorado Boulder. Available at: [Link]

-

A Beginner's Guide to Mass Spectrometry: Types of Ionization Techniques. ACD/Labs. Available at: [Link]

-

Mass Spectrometry Ionization: Key Techniques Explained. Technology Networks. Available at: [Link]

-

Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry. Available at: [Link]

-

NMR Spectroscopy- Definition, Principle, Steps, Parts, Uses. Microbe Notes. Available at: [Link]

-

Infrared Spectroscopy Absorption Table. Chemistry LibreTexts. Available at: [Link]

-

Analysis of Functional Groups using Infrared (IR) Spectroscopy. Bellevue College. Available at: [Link]

-

Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]

-

Chemo- and regioselective synthesis of polysubstituted 2-aminothiophenes by the cyclization of gem-dibromo or gem-dichoroalkenes with β-keto tertiary thioamides. The Royal Society of Chemistry. Available at: [Link]

-

The Infrared Spectra of Amides. Part 1. The Stretching Vibrations of Primary Carboxamides. ResearchGate. Available at: [Link]

-

NMR Spectroscopy. Chemistry LibreTexts. Available at: [Link]

-

A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. Available at: [Link]

-

MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh. Available at: [Link]

-

INFRARED SPECTROSCOPY (IR). University of Puget Sound. Available at: [Link]

-

I2 promoted domino oxidative cyclization for one-pot synthesis of 2-acylbenzothiazoles via metal-free sp3 C–H bond functionalization. Royal Society of Chemistry. Available at: [Link]

-

Infrared Spectroscopy. Michigan State University. Available at: [Link]

-

Table of Characteristic IR Absorptions. Northern Kentucky University. Available at: [Link]

-

CHAPTER 2 Fragmentation and Interpretation of Spectra. Available at: [Link]

-

NMR spectroscopy. BYJU'S. Available at: [Link]

-

Nuclear magnetic resonance (NMR) spectroscopy: Basic principles and phenomena, and their applications to chemistry, biology and medicine. ResearchGate. Available at: [Link]

-

INFRARED SPECTROSCOPY. St. Paul's Cathedral Mission College. Available at: [Link]

-

Ionization methods for the mass spectrometry of organometallic compounds. University of Victoria. Available at: [Link]

-

Synthesis, Biological activity and Mass Spectral Fragmentation Patterns of some New Fused Phthalazine-1,4-dione Derivatives. RACO. Available at: [Link]

-

Ionization Techniques. Chemistry LibreTexts. Available at: [Link]

-

Mass Spectrometry: Ionisation Techniques ( EI, CI, FD and FAB). YouTube. Available at: [Link]

Sources

- 1. 342013-82-5|(5-Bromopyridin-3-yl)(piperidin-1-yl)methanone|BLD Pharm [bldpharm.com]

- 2. microbenotes.com [microbenotes.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. byjus.com [byjus.com]

- 5. longdom.org [longdom.org]

- 6. mdpi.com [mdpi.com]

- 7. acdlabs.com [acdlabs.com]

- 8. web.uvic.ca [web.uvic.ca]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. bellevuecollege.edu [bellevuecollege.edu]

- 13. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 14. IR Absorption Table [webspectra.chem.ucla.edu]

- 15. uanlch.vscht.cz [uanlch.vscht.cz]

- 16. spcmc.ac.in [spcmc.ac.in]

A Technical Guide to (5-Bromopyridin-3-YL)(piperidin-1-YL)methanone: A Privileged Fragment for Modern Drug Discovery

Abstract

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful and efficient alternative to traditional high-throughput screening for the identification of novel lead compounds.[1] This approach, which utilizes small, low-complexity molecules, or "fragments," allows for a more thorough exploration of chemical space and often yields starting points with superior ligand efficiency. This guide provides an in-depth technical overview of (5-Bromopyridin-3-YL)(piperidin-1-YL)methanone, a promising yet underexplored fragment, and outlines a comprehensive strategy for its integration into drug discovery workflows. We will dissect its molecular architecture, propose a robust synthetic route, and detail a multi-platform screening and hit-to-lead optimization cascade. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage novel chemical matter in their discovery programs.

The Molecular Blueprint: Deconstructing (5-Bromopyridin-3-YL)(piperidin-1-YL)methanone

The therapeutic potential of (5-Bromopyridin-3-YL)(piperidin-1-YL)methanone lies in the strategic combination of its constituent chemical motifs: a bromopyridine core and a piperidinyl methanone moiety.

-

The Bromopyridine Core: The pyridine ring is a well-established pharmacophore, present in numerous approved drugs. The nitrogen atom acts as a hydrogen bond acceptor, a key interaction in many protein-ligand binding events. The bromine atom at the 5-position is of particular strategic importance. It serves as a versatile synthetic handle, enabling a wide array of palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig aminations.[2][3][4] This "poised" nature of the bromine atom is a critical feature for the subsequent fragment evolution phase, allowing for the systematic and targeted exploration of the surrounding chemical space to enhance potency and selectivity.[5]

-

The Piperidinyl Methanone Moiety: The piperidine ring is one of the most prevalent N-heterocycles in medicinal chemistry, valued for its ability to confer favorable physicochemical properties such as improved solubility and metabolic stability.[6] Its saturated, three-dimensional nature allows it to effectively probe non-planar binding pockets, a distinct advantage over the often flat, aromatic structures that dominate many fragment libraries.[7][8] The tertiary amide linkage provides a conformationally constrained yet polar interaction point, capable of forming strong hydrogen bonds with protein backbones or side chains.

Physicochemical Properties and Adherence to the "Rule of Three"

A defining characteristic of a viable fragment is its adherence to the "Rule of Three" (Ro3), which provides guidelines for optimal physicochemical properties. Let's assess (5-Bromopyridin-3-YL)(piperidin-1-YL)methanone against these criteria:

| Property | Value | Ro3 Compliance |

| Molecular Weight (MW) | 269.14 g/mol | Yes (< 300 Da) |

| cLogP | ~2.5 | Yes (≤ 3) |

| Hydrogen Bond Donors (HBD) | 0 | Yes (≤ 3) |

| Hydrogen Bond Acceptors (HBA) | 2 (Pyridine N, Carbonyl O) | Yes (≤ 3) |

| Rotatable Bonds | 1 | Yes (≤ 3) |

As demonstrated in the table, (5-Bromopyridin-3-YL)(piperidin-1-YL)methanone exhibits excellent compliance with the Rule of Three, positioning it as an ideal candidate for fragment-based screening campaigns.

Synthesis and Quality Control

A reliable and scalable synthetic route is paramount for the production of high-quality fragment libraries. (5-Bromopyridin-3-YL)(piperidin-1-YL)methanone can be readily synthesized via a standard amide coupling reaction.

Proposed Synthetic Pathway

Sources

- 1. renafobis.fr [renafobis.fr]

- 2. mdpi.com [mdpi.com]

- 3. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07412E [pubs.rsc.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Fragment-Based Screening by Protein Crystallography: Successes and Pitfalls - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Amide Synthesis [fishersci.co.uk]

The Ascendant Role of 5-Bromopyridine Derivatives in Modern Medicinal Chemistry: A Technical Guide for Drug Discovery Professionals

Abstract

The pyridine scaffold is a cornerstone of medicinal chemistry, gracing the structures of numerous approved therapeutics. Among its many derivatives, the 5-bromopyridine moiety has emerged as a particularly versatile and powerful building block in the design and synthesis of novel drug candidates. The strategic placement of the bromine atom at the 5-position offers a unique combination of electronic properties and a reactive handle for a diverse array of chemical transformations, most notably palladium-catalyzed cross-coupling reactions. This technical guide provides an in-depth review of the literature on 5-bromopyridine derivatives, tailored for researchers, scientists, and drug development professionals. It delves into the synthetic strategies for accessing these compounds, explores their burgeoning applications across key therapeutic areas—including oncology, infectious diseases, and neurodegenerative disorders—and elucidates the structure-activity relationships that govern their biological effects. Detailed experimental protocols and visual representations of key concepts are provided to empower researchers in their quest for next-generation therapeutics.

Introduction: The Strategic Advantage of the 5-Bromopyridine Moiety

Pyridine and its derivatives are ubiquitous in medicinal chemistry, prized for their ability to engage in hydrogen bonding and other non-covalent interactions with biological targets. The introduction of a bromine atom at the 5-position of the pyridine ring confers several strategic advantages for drug design and development. Electronically, the bromine atom acts as a weak deactivator through its inductive effect, while its lone pairs can participate in resonance. This electronic modulation can fine-tune the pKa of the pyridine nitrogen and influence the overall electron distribution of the molecule, thereby impacting its binding affinity and pharmacokinetic properties.

Crucially, the bromine atom serves as an excellent leaving group in a variety of cross-coupling reactions, providing a gateway to a vast chemical space of novel derivatives. This synthetic tractability allows for the systematic exploration of structure-activity relationships (SAR), a fundamental tenet of modern drug discovery.

Synthetic Strategies for 5-Bromopyridine Derivatives

The synthesis of 5-bromopyridine derivatives is a mature field, with a wealth of established and innovative methodologies. The choice of synthetic route is often dictated by the desired substitution pattern and the nature of the starting materials.

Direct Bromination of Pyridines

Direct electrophilic bromination of the pyridine ring can be challenging due to the electron-deficient nature of the heterocycle. However, under forcing conditions or with the use of activating groups, bromination at the 5-position can be achieved. A common strategy involves the N-acylation of 2-aminopyridine, followed by bromination and subsequent hydrolysis to yield 2-amino-5-bromopyridine, a key pharmaceutical intermediate[1].

Palladium-Catalyzed Cross-Coupling Reactions: The Suzuki-Miyaura Reaction

The Suzuki-Miyaura cross-coupling reaction is arguably the most powerful and widely employed method for the functionalization of 5-bromopyridines. This palladium-catalyzed reaction involves the coupling of the 5-bromopyridine derivative with an organoboron reagent, typically a boronic acid or ester. The versatility of this reaction allows for the introduction of a wide range of aryl, heteroaryl, and alkyl groups at the 5-position.[2][3]

A general workflow for the Suzuki-Miyaura coupling of a 5-bromopyridine derivative is depicted below:

Caption: General workflow for Suzuki-Miyaura coupling.

Experimental Protocol: Suzuki-Miyaura Coupling of 5-bromo-2-methylpyridin-3-amine [2]

-

Reaction Setup: In a Schlenk flask under a nitrogen atmosphere, combine 5-bromo-2-methylpyridin-3-amine (1.0 eq), the desired arylboronic acid (1.1 eq), tetrakis(triphenylphosphine)palladium(0) (0.05 eq), and potassium phosphate (2.2 eq).

-

Solvent Addition: Add a mixture of 1,4-dioxane and water (typically 4:1 v/v).

-

Reaction: Stir the mixture at 85-95 °C for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Workup: After cooling to room temperature, filter the reaction mixture and dilute the filtrate with ethyl acetate. Wash the organic layer with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

-

Characterization: Characterize the purified product by NMR spectroscopy (¹H and ¹³C) and mass spectrometry to confirm its structure and purity.

Other Synthetic Transformations

Beyond Suzuki-Miyaura coupling, the bromine atom of 5-bromopyridines can participate in a range of other synthetic transformations, including:

-

Sonogashira Coupling: For the introduction of alkyne moieties.

-

Heck Coupling: For the formation of carbon-carbon bonds with alkenes.

-

Buchwald-Hartwig Amination: For the synthesis of N-aryl and N-heteroaryl derivatives.

-

Stille Coupling: Utilizing organotin reagents.

-

Grignard Reagent Formation: Via halogen-metal exchange, enabling subsequent reactions with various electrophiles.[4][5]

Therapeutic Applications of 5-Bromopyridine Derivatives

The synthetic versatility of 5-bromopyridines has led to their exploration in a multitude of therapeutic areas. The ability to systematically modify their structure allows for the fine-tuning of their biological activity and optimization of their drug-like properties.

Oncology: A Multi-pronged Attack on Cancer

5-Bromopyridine derivatives have demonstrated significant potential as anticancer agents, targeting a variety of key pathways involved in tumor growth and progression.

Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of many cancers. The pyridine scaffold is a well-established "hinge-binding" motif in many kinase inhibitors. 5-Bromopyridine derivatives have been successfully employed in the development of potent inhibitors of various kinases.

-

Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR): Several pyridine derivatives have shown potent inhibitory activity against EGFR and VEGFR, key drivers of tumor growth and angiogenesis.[6]

-

Extracellular Signal-Regulated Kinase 5 (ERK5): Imidazopyridine compounds, some of which are derived from 5-bromopyridine precursors, are being investigated as ERK5 inhibitors for the treatment of cancer. ERK5 is involved in cancer cell proliferation, angiogenesis, and metastasis.[1]

Caption: Mechanism of kinase inhibition.

Experimental Protocol: Kinase Inhibition Assay [7][8][9][10]

-

Reaction Mixture Preparation: In a suitable assay plate (e.g., 96- or 384-well), prepare a reaction mixture containing the target kinase, a suitable substrate (peptide or protein), and the assay buffer.

-

Compound Addition: Add the 5-bromopyridine derivative at various concentrations. Include a positive control (known inhibitor) and a negative control (vehicle, e.g., DMSO).

-

Initiation of Reaction: Initiate the kinase reaction by adding ATP (often radiolabeled, e.g., [γ-³³P]ATP, or in a system that allows for non-radiometric detection).

-

Incubation: Incubate the plate at a controlled temperature (e.g., 30 °C or room temperature) for a specific period.

-

Termination and Detection: Stop the reaction and measure the amount of phosphorylated substrate. The method of detection will depend on the assay format (e.g., filter binding for radiometric assays, fluorescence or luminescence for other formats).

-

Data Analysis: Calculate the percentage of kinase activity inhibition for each compound concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the kinase activity).

Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton and play a crucial role in cell division. Disruption of microtubule dynamics is a clinically validated anticancer strategy. Several pyridine-based compounds, including those accessible from 5-bromopyridine precursors, have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.[11][12]

Experimental Protocol: In Vitro Tubulin Polymerization Assay [13][14][15][16][17]

-

Reagent Preparation: Prepare a reaction buffer (e.g., PIPES buffer) containing GTP. Keep purified tubulin protein on ice.

-

Reaction Setup: In a 96-well plate suitable for fluorescence or absorbance reading, add the reaction buffer and the 5-bromopyridine derivative at various concentrations.

-

Initiation of Polymerization: Add the tubulin protein to each well to initiate polymerization.

-

Monitoring Polymerization: Immediately place the plate in a microplate reader pre-warmed to 37 °C. Monitor the increase in absorbance at 340 nm or the increase in fluorescence of a reporter dye over time.

-

Data Analysis: Plot the change in absorbance or fluorescence as a function of time. Compare the polymerization curves of the treated samples to the control to determine the effect of the compound on the rate and extent of tubulin polymerization.

Bromodomains are protein modules that recognize and bind to acetylated lysine residues on histones and other proteins, playing a key role in the regulation of gene expression. The inhibition of bromodomains has emerged as a promising therapeutic strategy in oncology. Certain 5-bromopyridine derivatives have been identified as bromodomain inhibitors, disrupting the signaling pathways that promote cancer cell proliferation and survival.

Table 1: Examples of Anticancer Activity of Pyridine Derivatives

| Compound Class | Target | Cancer Cell Line | IC₅₀/EC₅₀ | Reference |

| Imidazopyridine derivative | FLT3 Kinase | MOLM-13, MV4-11 | Good bioactivity | [4] |

| 5H-Thiochromenopyridines | Not specified | Melanoma, Glioma | 3–15 μM | [2][11] |

| Aminopyrimidine derivative (2a) | Not specified | HT-29, CAL27 | 5–8 μM (48h) | [3] |

Experimental Protocol: MTT Assay for Cell Viability [18][19][20][21]

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the 5-bromopyridine derivative for a specific duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.

Infectious Diseases: Combating Microbial Threats

The rise of antimicrobial resistance necessitates the development of new classes of anti-infective agents. 5-Bromopyridine derivatives have shown promise as antibacterial and antifungal agents.

Studies have reported the synthesis of 6-bromo-2-substitutedphenyl-1H-imidazo[4,5-b]pyridine derivatives, which have demonstrated significant antibacterial and antifungal activities.[4] The specific mechanisms of action are still under investigation but may involve the inhibition of essential microbial enzymes or disruption of cell membrane integrity.